5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-aminehydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-aminehydrochloride typically involves the reaction of 5-(Methoxymethyl)-1-methyl-1H-pyrazole with hydrochloric acid. The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution can result in various substituted pyrazoles.
Scientific Research Applications
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-aminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
- 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
- 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
Uniqueness
5-(Methoxymethyl)-1-methyl-1H-pyrazol-3-aminehydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its methoxymethyl group and pyrazole ring system make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H12ClN3O |
---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
5-(methoxymethyl)-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C6H11N3O.ClH/c1-9-5(4-10-2)3-6(7)8-9;/h3H,4H2,1-2H3,(H2,7,8);1H |
InChI Key |
IPPQMZPVLMYBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)COC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.